2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide
Description
2-Cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide is a cyanopropenamide derivative characterized by a propenamide backbone substituted with a cyano group and a 3,4,5-trihydroxyphenyl moiety. This compound is of significant interest due to the presence of three hydroxyl groups on the phenyl ring, which enhance its polarity and hydrogen-bonding capacity. These structural features are strongly associated with antioxidant and anti-inflammatory activities, as hydroxyl groups are known to scavenge free radicals and modulate inflammatory pathways .
Properties
CAS No. |
134604-46-9 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trihydroxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-cyano-3-(3,4,5-trihydroxyphenyl)acrylonitrile.
Amidation: The intermediate is then subjected to amidation using ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The trihydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can reduce the cyano group.
Substitution: Halogenating agents or sulfonyl chlorides can be used for substitution reactions involving the hydroxyl groups.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the trihydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The trihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Signal Transduction: It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key physicochemical and biological properties of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide and its analogs:
*Estimated based on structural analogs.
Structural and Functional Differences
Hydroxyl vs. Methoxy Substitutions
- However, low logP (~0.5) may limit membrane permeability .
- Trimethoxy analog : Methoxy groups increase lipophilicity (logP 1.1) and reduce hydrogen-bonding capacity (PSA 94.57 Ų vs. ~100 Ų). This substitution likely diminishes antioxidant efficacy but improves bioavailability .
Electron-Donating vs. Electron-Withdrawing Groups
- Dimethylamino analog: The electron-donating dimethylamino group enhances solubility in nonpolar environments (logP 1.36) and may facilitate interactions with CNS targets (e.g., neurotransmitter receptors) .
- Trifluoromethyl derivative : The electron-withdrawing CF₃ group increases metabolic stability and logP (~2.0), favoring prolonged half-life and target engagement in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
